molecular formula C10H9Br2NO2 B14125973 N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide CAS No. 89250-35-1

N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide

Cat. No.: B14125973
CAS No.: 89250-35-1
M. Wt: 334.99 g/mol
InChI Key: AWGLPALGJSWCAC-UHFFFAOYSA-N
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Description

N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide is an organic compound with the molecular formula C10H9Br2NO It is a derivative of acetamide, featuring a bromoacetyl group and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide typically involves the reaction of aniline with bromoacetyl bromide in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromoacetyl group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-phenylacetamide
  • N-(4-Bromo-phenyl)-2-phenoxy-acetamide
  • N-(2-Bromo-4-methyl-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide

Uniqueness

N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide is unique due to the presence of both a bromoacetyl group and a bromine atom on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

89250-35-1

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

N-[2-bromo-4-(2-bromoacetyl)phenyl]acetamide

InChI

InChI=1S/C10H9Br2NO2/c1-6(14)13-9-3-2-7(4-8(9)12)10(15)5-11/h2-4H,5H2,1H3,(H,13,14)

InChI Key

AWGLPALGJSWCAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CBr)Br

Origin of Product

United States

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